N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide;hydrate
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Overview
Description
N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide;hydrate is a complex organic compound that features a combination of cyclopropyl, thiazole, pyridazine, and sulfanylacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide;hydrate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as thiazole and pyridazine derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include cyclopropylamine, thionyl chloride, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide;hydrate can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of pyridazine rings to dihydropyridazines.
Substitution: Electrophilic or nucleophilic substitution on the thiazole or pyridazine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the thiazole or pyridazine rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide;hydrate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide;hydrate might include other thiazole or pyridazine derivatives with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which could confer unique chemical and biological properties. This might make it particularly valuable for certain applications where other compounds fall short.
Properties
Molecular Formula |
C19H20N4O2S2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide;hydrate |
InChI |
InChI=1S/C19H18N4OS2.H2O/c1-13-11-26-19(20-13)23(15-7-8-15)18(24)12-25-17-10-9-16(21-22-17)14-5-3-2-4-6-14;/h2-6,9-11,15H,7-8,12H2,1H3;1H2 |
InChI Key |
MJNQIYUQSGUTJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4.O |
Origin of Product |
United States |
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